molecular formula C18H18N4O2S B12053506 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-14-3

4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12053506
CAS No.: 478256-14-3
M. Wt: 354.4 g/mol
InChI Key: AEJIRBXANWFFMU-YBFXNURJSA-N
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Description

This compound is characterized by its unique structure, which includes a triazole ring, a thiol group, and methoxy-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring and thiol group may play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and thiol groups, along with the triazole ring, makes it a versatile compound for various applications.

Properties

CAS No.

478256-14-3

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O2S/c1-12-5-4-6-14(9-12)17-20-21-18(25)22(17)19-11-13-7-8-15(23-2)16(10-13)24-3/h4-11H,1-3H3,(H,21,25)/b19-11+

InChI Key

AEJIRBXANWFFMU-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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